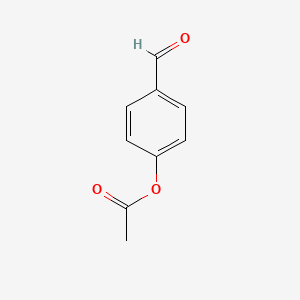
4-Acetoxybenzaldehyde
Cat. No. B1194636
Key on ui cas rn:
878-00-2
M. Wt: 164.16 g/mol
InChI Key: SEVSMVUOKAMPDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04952721
Procedure details


Twenty (20) g. (0.13 moles) of p-cresylacetate, 40 g. (0.39 moles) of acetic anhydride, 40 g. (0.67 moles) of acetic acid, 0.5 g. (0.002 moles) Co(OAc)2· 4H2O, 0.49 g. (0.002 moles) Mn(OAc)2· 4H2O, and 0.43 g. (0.004 moles) NaBr were combined in a glass reactor and heated to 100° C. at atmospheric pressure under air flow of 50 ml/min. The reaction was continued for 71 hours at which time oxygen uptake ceased. Upon cooling, the reaction mixture solidified. Analysis of this material showed p-acetoxybenzoic acid in 77 mole percent yield and p-acetoxybenzaldehyde in 5 mole percent yield. No unreacted p-cresylacetate was detected. The low yield is believed to result from work-up procedures.
[Compound]
Name
( 20 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Name
p-cresylacetate
Quantity
0.13 mol
Type
reactant
Reaction Step Two



[Compound]
Name
Co(OAc)2·
Quantity
0.002 mol
Type
reactant
Reaction Step Five

[Compound]
Name
Mn(OAc)2·
Quantity
0.002 mol
Type
reactant
Reaction Step Six




Identifiers


|
REACTION_CXSMILES
|
C1(CC([O-])=O)C=CC(C)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C.[Na+].[Br-].O=O.[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([C:35](O)=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28]>>[C:27]([O:30][C:31]1[CH:39]=[CH:38][C:34]([CH:35]=[O:36])=[CH:33][CH:32]=1)(=[O:29])[CH3:28] |f:3.4|
|
Inputs


Step One
[Compound]
|
Name
|
( 20 )
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
p-cresylacetate
|
|
Quantity
|
0.13 mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)C)CC(=O)[O-]
|
Step Three
|
Name
|
|
|
Quantity
|
0.39 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Four
|
Name
|
|
|
Quantity
|
0.67 mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|
Step Five
[Compound]
|
Name
|
Co(OAc)2·
|
|
Quantity
|
0.002 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
[Compound]
|
Name
|
Mn(OAc)2·
|
|
Quantity
|
0.002 mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Seven
|
Name
|
|
|
Quantity
|
0.004 mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na+].[Br-]
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C(=O)O)C=C1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Upon cooling
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
yield
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OC1=CC=C(C=O)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
